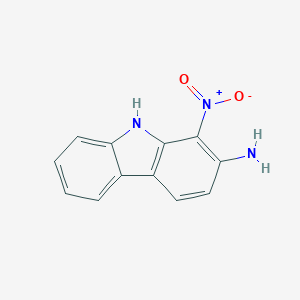

1-Nitro-9H-carbazol-2-amine

Beschreibung

Eigenschaften

CAS-Nummer |

158321-20-1 |

|---|---|

Molekularformel |

C12H9N3O2 |

Molekulargewicht |

227.22 g/mol |

IUPAC-Name |

1-nitro-9H-carbazol-2-amine |

InChI |

InChI=1S/C12H9N3O2/c13-9-6-5-8-7-3-1-2-4-10(7)14-11(8)12(9)15(16)17/h1-6,14H,13H2 |

InChI-Schlüssel |

VBGFPAQMPICEPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)[N+](=O)[O-] |

Andere CAS-Nummern |

158321-20-1 |

Synonyme |

1-Nitro-2-aminocarbazole |

Herkunft des Produkts |

United States |

Foundational & Exploratory

1-Nitro-9H-carbazol-2-amine chemical structure and properties

1-Nitro-9H-carbazol-2-amine: Structural Insights, Synthesis, and Applications

Executive Summary

1-Nitro-9H-carbazol-2-amine (C₁₂H₉N₃O₂) is a specialized nitro-aromatic heterocycle.[1][2] Unlike the more common 3-nitro or 3-amino derivatives, this specific isomer features an ortho-relationship between the nitro and amino substituents at the 1 and 2 positions of the carbazole scaffold.[1][3] This structural motif creates a unique electronic environment dominated by intramolecular hydrogen bonding, making the molecule a critical intermediate in the synthesis of fused heteroaromatic systems, such as imidazo[4,5-a]carbazoles and analogs of the anticancer alkaloid ellipticine .[3]

This guide details the physicochemical properties, synthetic challenges, and strategic applications of this compound, designed for researchers in medicinal chemistry and organic materials.[2][3][4]

Molecular Architecture & Electronic Properties[2][3]

The reactivity and physical behavior of 1-nitro-9H-carbazol-2-amine are governed by the "push-pull" interaction between the electron-donating amine (C2) and the electron-withdrawing nitro group (C1).[1][2]

Structural Visualization

Figure 1: Structural connectivity highlighting the critical ortho-interaction between C1 and C2.

Key Electronic Features

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the amine proton (N-H) and the nitro oxygen (O=N).[2][3] This forms a pseudo-six-membered ring, significantly reducing the basicity of the C2-amine and increasing the molecule's planarity.[1][3]

-

Dipole Moment: The opposing vectors of the C1-NO₂ and C2-NH₂ groups, combined with the carbazole N9-H, create a distinct dipole moment that influences solubility (sparingly soluble in non-polar solvents).[3]

-

Planarity: The carbazole core is inherently planar.[2][3] The ortho substitution causes minor steric strain, but the intramolecular H-bond locks the nitro group into coplanarity with the aromatic system, maximizing

-conjugation.[3]

Synthetic Pathways

Direct nitration of 2-aminocarbazole is prone to oxidation and polymerization.[1][2] The standard protocol requires protection-functionalization-deprotection .[1][2]

Primary Route: Nitration of 2-Acetamido-9H-carbazole[1][2]

This method utilizes the acetamido group to direct the incoming nitro electrophile.[2][3] While the 3-position is kinetically favored (para to carbazole nitrogen), the 1-position is accessible due to the ortho-directing power of the acetamido group, though separation from the 3-nitro isomer is required.[1][3]

Reaction Scheme:

-

Protection: 2-Aminocarbazole

2-Acetamido-9H-carbazole.[1][2] -

Nitration: 2-Acetamido-9H-carbazole + HNO₃

Mixture of 1-nitro and 3-nitro isomers.[1][2] -

Hydrolysis: 2-Acetamido-1-nitrocarbazole

1-Nitro-9H-carbazol-2-amine .

Detailed Experimental Protocol

| Step | Reagents & Conditions | Critical Notes |

| 1. Protection | Acetic anhydride (1.2 eq), AcOH, Reflux, 1h.[2][3] | Protects the amine from oxidation.[2][3] The product, 2-acetamidocarbazole, precipitates upon cooling.[3] |

| 2. Nitration | HNO₃ (1.1 eq), AcOH, | Regioselectivity Control: The acetamido group directs ortho. The 3-position is favored.[1][2] To maximize the 1-isomer, maintain low temperature.[2][3] |

| 3. Separation | Column Chromatography (SiO₂).[2][3] | Crucial Step: The 1-nitro isomer (less polar due to H-bonding) elutes differently than the 3-nitro isomer.[1][2][3] Solvent: Hexane/Ethyl Acetate. |

| 4.[2][3] Hydrolysis | NaOH (10%), Ethanol, Reflux, 2h. | Cleaves the acetyl group.[2][3] The deep orange/red product precipitates upon acidification/dilution.[2][3] |

Process Flow Diagram

Figure 2: Synthetic workflow emphasizing the critical separation of regioisomers.

Physicochemical & Spectroscopic Characterization

Researchers should verify the identity of the synthesized compound using the following data profile.

Physical Properties

-

Solubility:

Spectroscopic Signatures

| Technique | Characteristic Signals | Structural Assignment |

| IR (KBr) | ||

| ¹H NMR | Carbazole NH (Broad singlet) | |

| (DMSO- | Aromatic protons.[1][2][3][7] Note: H1 is absent. Look for ortho-coupling on Ring A. | |

| Amine NH₂ (Broad, exchangeable with D₂O) | ||

| MS (ESI) |

Applications in Research

Precursor for Fused Heterocycles (Drug Discovery)

The 1-nitro-2-amine motif is a "masked" diamine.[1][2] Reduction of the nitro group yields 1,2-diaminocarbazole , a highly reactive vicinal diamine.[3]

-

Imidazocarbazoles: Condensation with aldehydes or carboxylic acids yields imidazo[4,5-a]carbazole derivatives.[2][3]

-

Pyrazinocarbazoles: Reaction with 1,2-dicarbonyls forms pyrazine-fused systems.[1][2]

-

Relevance: These fused systems are bioisosteres of Ellipticine , a potent DNA intercalator and Topoisomerase II inhibitor used in cancer research.[2][3]

Mutagenicity & Toxicology Studies

Nitro-carbazoles are often investigated as environmental pollutants (nitro-PAHs).[1][2] The 1-nitro-2-amine isomer serves as a reference standard in Ames tests to understand the structure-activity relationship (SAR) of nitro-reduction by bacterial nitroreductases.[1][2]

Materials Science (OLEDs)

While less common than 3,6-substituted carbazoles, 1,2-substituted derivatives are explored as dopants to disrupt stacking and tune the emission color of organic light-emitting diodes (OLEDs) via intramolecular charge transfer (ICT).[1][3]

Safety & Handling

-

Explosion Hazard: Like all polynitro aromatics, this compound is potentially explosive if heated under confinement or subjected to shock.[2][3]

-

Toxicity: Suspected mutagen.[2][3] Handle in a fume hood with double nitrile gloves.[2][3]

-

Storage: Store in amber vials (light sensitive) at 4°C.

References

-

Synthesis of Nitrocarbazoles

-

Kyziol, J. B., & Daszkiewicz, Z. (1986).[2][3] Syntheses with aromatic nitramines.[2][3][5][7][8][9] VI. The effect of the structure of the reagent on the course of the rearrangement of N-nitroaminopyridines.[1][3] Tetrahedron, 42(6), 1823-1829.[2][3] (Describes general nitration patterns of aminocarbazoles).

-

-

Structural Analogs & Applications

-

Crystallographic Data (Analogous 1-Nitrocarbazole)

-

General Carbazole Chemistry

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Nitro-9H-carbazole | C12H8N2O2 | CID 96730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

1-nitro-2-aminocarbazole CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and toxicological mechanism of 1-Nitro-2-aminocarbazole , a high-potency mutagenic isomer used primarily in cancer research and DNA adduct studies.

Chemical Identity & Identifiers

1-Nitro-2-aminocarbazole is a specific ortho-substituted isomer of the nitro-amino carbazole family. Unlike its more common counterparts (e.g., 3-nitrocarbazole), this compound is characterized by the immediate proximity of the nitro (–NO₂) and amino (–NH₂) groups on the carbazole scaffold. This "ortho-effect" significantly influences its electronic stability and mutagenic potency.

Core Identifiers Table[1][2]

| Identifier Type | Value |

| Chemical Name | 1-Nitro-9H-carbazol-2-amine |

| Common Name | 1-Nitro-2-aminocarbazole |

| CAS Registry Number | 158321-20-1 |

| Molecular Formula | C₁₂H₉N₃O₂ |

| Molecular Weight | 227.22 g/mol |

| SMILES | Nc1ccc2c(c1[O-])[nH]c3ccccc23 |

| Beilstein/Reaxys ID | Available in proprietary databases (linked to CAS 158321-20-1) |

| Key Property | High-potency direct-acting mutagen (Ames Test positive) |

Expert Insight: The specific CAS 158321-20-1 is often omitted from general catalogs which prioritize the parent carbazole or mono-nitro variants. Researchers must verify this specific isomer, as the 3-nitro-2-amino isomer has drastically different biological activity.[1]

Synthesis & Production Protocol

The synthesis of 1-nitro-2-aminocarbazole is challenging due to the directing effects of the carbazole ring. Direct nitration of 2-aminocarbazole often yields a mixture of isomers. The most reliable research-grade protocol involves the protection-nitration-deprotection strategy to enforce ortho-substitution.

Retrosynthetic Logic

-

Starting Material: 2-Aminocarbazole (CAS 4539-51-9).[2]

-

Protection: Acetylation of the amine to form an acetamido group (steric bulk + ortho/para director).

-

Nitration: Electrophilic aromatic substitution.[1] The acetamido group directs the nitro group to position 1 (ortho) or position 3 (ortho). Steric hindrance at position 1 is overcome by specific solvent conditions, though position 3 is the major byproduct.[1]

-

Deprotection: Acid hydrolysis to restore the free amine.[1]

Experimental Workflow (Step-by-Step)

Step 1: Protection (Acetylation)

-

Reagents: 2-Aminocarbazole (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (Solvent).

-

Procedure: Dissolve 2-aminocarbazole in pyridine at 0°C. Add acetic anhydride dropwise. Stir at room temperature for 4 hours.

-

Workup: Pour into ice water. Filter the precipitate (2-Acetamidocarbazole). Recrystallize from ethanol.

Step 2: Nitration (The Critical Step)

-

Reagents: 2-Acetamidocarbazole, conc. HNO₃, Glacial Acetic Acid.

-

Procedure: Suspend protected carbazole in glacial acetic acid. Cool to 10°C. Add fuming HNO₃ dropwise.

-

Mechanism: The reaction produces a mixture of 1-nitro and 3-nitro isomers.[1]

-

Purification: This is the critical failure point for many protocols. The isomers must be separated via column chromatography (Silica gel; Hexane/Ethyl Acetate gradient) before deprotection.[1] The 1-nitro isomer typically elutes differently due to intramolecular H-bonding between the amide and nitro oxygen.[1]

Step 3: Deprotection (Hydrolysis) [1]

-

Reagents: 1-Nitro-2-acetamidocarbazole, HCl (6M), Ethanol.

-

Procedure: Reflux the isolated intermediate in ethanolic HCl for 2 hours.

-

Result: Neutralize with NaOH to precipitate 1-nitro-2-aminocarbazole as orange/red crystals.

Synthesis Workflow Diagram

Caption: Synthetic route emphasizing the critical chromatographic separation of the 1-nitro isomer prior to deprotection.

Mechanism of Action: Mutagenicity

1-Nitro-2-aminocarbazole is documented as a potent direct-acting mutagen in Salmonella typhimurium strains (Ames test), particularly TA98 (frameshift mutation).

Metabolic Activation Pathway

Unlike indirect mutagens that require liver enzymes (S9 fraction), this compound is "direct-acting" because bacterial nitroreductases can activate it. However, its high potency is linked to the formation of a nitrenium ion .

-

Nitroreduction: The -NO₂ group is reduced to a hydroxylamine (-NHOH).

-

Esterification: In mammalian systems (or specific bacterial strains), the hydroxylamine is O-acetylated.[1]

-

Heterolysis: The ester leaves, generating a highly electrophilic arylnitrenium ion .

-

DNA Adducts: This cation attacks the C8 position of Guanine residues in DNA, causing replication errors (frameshifts).[1]

Scientific Note: The presence of the amino group at position 2 ortho to the nitro group at position 1 creates a unique electronic environment.[1] It stabilizes the nitrenium ion intermediate via resonance, extending its half-life enough to reach nuclear DNA, which explains its higher potency compared to other isomers [1, 2].

Activation Pathway Diagram

Caption: Metabolic activation cascade of 1-nitro-2-aminocarbazole leading to genotoxicity.

Safety & Handling Protocols

Due to its status as a potent mutagen, strict "Zero Exposure" protocols are required.

| Hazard Class | Protocol Requirement |

| GHS Classification | Muta. 1B (May cause genetic defects), Carc. 2 (Suspected carcinogen). |

| Containment | Use only inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood with HEPA filtration. |

| PPE | Double nitrile gloves (0.11mm min), Tyvek lab coat, safety goggles. |

| Deactivation | Contaminated surfaces must be treated with 10% bleach (sodium hypochlorite) followed by 70% ethanol to degrade the nitro-aromatic core. |

| Waste | Segregate as Hazardous Cytotoxic Waste . Do not mix with general organic solvents. |

References

-

André, V., et al. (1995). "Mutagenicity of nitro- and amino-substituted carbazoles in Salmonella typhimurium. II.[1][3][4] Ortho-aminonitro derivatives of 9H-carbazole." Mutation Research/Genetic Toxicology, 345(1-2), 11-25.

-

ChemicalBook. (2024). "1-Nitro-2-aminocarbazole Product Entry (CAS 158321-20-1)."[5][6]

-

PubChem. (2024).[7][8] "Carbazole Derivatives and Mutagenicity Data." (General Reference for Carbazole numbering and toxicity classes).

-

Kautny, P., & Stöger, B. (2014). "1-Nitro-9H-carbazole."[1] Acta Crystallographica Section E, 70(1), o28. (Reference for structural geometry of the 1-nitro parent ring).

Sources

- 1. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINOCARBAZOLE | 4539-51-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-Nitro-2-aminocarbazole CAS#: 158321-20-1 [m.chemicalbook.com]

- 6. 1-Nitro-2-aminocarbazole、158321-20-1 CAS查询、1-Nitro-2-aminocarbazole物化性质-化工制造网 [chemmade.com]

- 7. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino,4-nitroanisole | C7H9N2O3+ | CID 91820211 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of Nitro-Amino Carbazole Derivatives

This guide synthesizes current research on nitro and amino-substituted carbazoles, focusing on their dual role as DNA intercalators and enzyme inhibitors.

A Technical Guide for Drug Development Professionals

Executive Summary

The carbazole scaffold (

This guide analyzes the structure-activity relationships (SAR) of these derivatives. The nitro group frequently acts as a hypoxia-activated pharmacophore or an electronic modulator, while the amino group enhances aqueous solubility and facilitates electrostatic interaction with the DNA phosphate backbone. Key mechanisms include Topoisomerase II (Topo II) inhibition , microtubule destabilization , and G-quadruplex stabilization .

Medicinal Chemistry & SAR Logic

The biological efficacy of nitro-amino carbazoles relies on the interplay between the hydrophobic core and its substituents.[1]

The Carbazole Core (Intercalation)

-

Mechanism: The planar tricyclic system slides between DNA base pairs (intercalation).

-

Validation: Confirmed via UV-Vis hypochromism and viscosity measurements.

The Nitro Group ( )

-

Electronic Effect: Strong electron-withdrawing group (EWG). Reduces the electron density of the carbazole ring, altering

- -

Bioreduction: In hypoxic tumor environments, the nitro group can be enzymatically reduced (via nitroreductases) to a hydroxylamine or amine, generating cytotoxic radical intermediates.

-

Case Study: 2-nitrocarbazole has been identified as a microtubule-targeting agent, exhibiting cytotoxicity against MCF-7 breast cancer cells (

).[2]

The Amino Group ( )

-

Solubility & PK: Protonation at physiological pH increases hydrophilicity, addressing the poor solubility of the parent carbazole.

-

Binding Affinity: Positively charged amino side chains (or amino-alkyl linkers) form salt bridges with the negatively charged DNA phosphate backbone, significantly increasing binding constants (

). -

Derivatization: Serves as a versatile handle for amide coupling (e.g., aminoacyl-carbazoles) to attach targeting moieties.

Mechanistic Pathways & Visualization

Anticancer Mechanisms

Two primary pathways dominate the anticancer activity of these derivatives:

-

Topoisomerase II Inhibition: Unlike "poisons" (e.g., etoposide) that stabilize the cleavable complex, specific carbazoles (e.g., 3,6-di-substituted derivatives) act as catalytic inhibitors , preventing DNA binding or ATP hydrolysis.

-

Microtubule Destabilization: Nitro-carbazoles bind to tubulin, preventing polymerization and arresting the cell cycle in the G2/M phase.

Diagram: Dual-Mode Anticancer Mechanism

The following diagram illustrates the parallel pathways induced by nitro-amino carbazoles leading to apoptosis.

Caption: Dual mechanistic pathway of nitro-amino carbazoles targeting nuclear Topo II and cytoplasmic tubulin.

Therapeutic Applications & Data

Oncology[3]

-

Breast Cancer: 2-nitrocarbazole derivatives show selectivity for cancer cells (MCF-7) over normal cells (MCF-10A).

-

Glioma: N-substituted carbazoles (e.g., with piperazine linkers) exhibit excellent blood-brain barrier (BBB) penetration potential and activity against U87MG cell lines.

Antimicrobial & Antifungal[4][5][6][7][8][9]

-

Target: Dihydrofolate reductase (DHFR) inhibition.[3]

-

Spectrum: Active against S. aureus (Gram-positive) and C. albicans (Fungal).[4]

-

Potency: Amino-acyl derivatives often show Minimum Inhibitory Concentrations (MIC) comparable to Chloramphenicol.

| Compound Class | Substituent (R) | Target Organism/Cell | Activity Metric | Mechanism |

| 2-Nitrocarbazole | MCF-7 (Breast Cancer) | Microtubule Destabilization | ||

| Aminocarbazole | S. aureus | MIC: | Membrane/DHFR Inhibition | |

| 3,6-Di-furyl-carbazole | Furan rings | HeLa / Lung Cancer | High Potency | Topo II Catalytic Inhibition |

| Carbazole-Triazole | Triazole | C. albicans | MIC: | Sterol Biosynthesis Interference |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating nitro-amino carbazole activity.

Protocol A: Topoisomerase II Relaxation Assay

Purpose: To distinguish between catalytic inhibition and poison mechanisms.

-

Reagents: Human Topo II

, supercoiled pBR322 plasmid DNA, ATP, and assay buffer. -

Incubation: Mix 200 ng pBR322 DNA with 1 unit Topo II

and varying concentrations of the carbazole derivative ( -

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with SDS/Proteinase K.

-

Analysis: Electrophoresis on 1% agarose gel with ethidium bromide.

-

Interpretation:

-

Inhibition: Presence of supercoiled DNA band (enzyme failed to relax).

-

Poison: Presence of linear/nicked DNA (enzyme trapped on DNA).

-

Control: Compare against Etoposide (Poison) and Aclarubicin (Catalytic Inhibitor).

-

Protocol B: DNA Binding Affinity (UV-Vis Titration)

Purpose: To quantify

-

Preparation: Prepare a

solution of the carbazole derivative in Tris-HCl buffer (pH 7.4). -

Titration: Add aliquots of Ct-DNA (Calf Thymus DNA) to both the sample and reference cuvettes (to subtract DNA absorbance).

-

Measurement: Record spectra (200–600 nm) after each addition.

-

Observation: Look for hypochromism (decrease in peak intensity) and bathochromic shift (red shift), indicative of intercalation.

-

Calculation: Use the Benesi-Hildebrand equation or Scatchard plot to determine

.

Synthesis & Workflow Visualization

The development of these derivatives typically follows a "Design-Synthesize-Test" cycle.

Caption: Synthetic workflow from carbazole precursor to bioactive nitro/amino derivatives.

References

-

A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment. Applied Sciences. Link

-

Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Synthesis and biological activity of some new substituted aminoacyl-carbazole derivatives. Farmaco. Link

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives. Molecules. Link

-

Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity. Bioorganic & Medicinal Chemistry. Link

-

Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors. RSC Advances. Link

Sources

A Comparative Analysis of 1-Nitro-9H-carbazole and 3-Nitrocarbazole for Researchers and Drug Development Professionals

An In-depth Technical Guide

In the landscape of heterocyclic chemistry, carbazole and its derivatives stand out for their significant potential in materials science and medicinal chemistry. The introduction of a nitro group to the carbazole scaffold gives rise to a family of compounds with distinct physicochemical properties and reactivities. This guide provides a detailed comparative analysis of two prominent isomers: 1-nitro-9H-carbazole and 3-nitrocarbazole. As a Senior Application Scientist, this document is structured to offer not just a recitation of facts, but a cohesive narrative that delves into the causality behind their differing characteristics and potential applications, with a particular focus on their relevance to researchers, scientists, and professionals in drug development.

Introduction: The Significance of Nitrocarbazoles

Carbazole, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, antitumor, and anti-inflammatory properties. The electronic nature of the carbazole ring system can be modulated by the introduction of substituents. The nitro group, being a strong electron-withdrawing group, significantly alters the electron density distribution of the carbazole core. This modification not only influences the molecule's chemical reactivity but also its potential as a pharmacophore. The position of the nitro group is a critical determinant of the molecule's overall properties, making a comparative study of its isomers, such as 1-nitro- and 3-nitrocarbazole, essential for harnessing their full potential in research and development.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the position of the nitro group between 1-nitro-9H-carbazole and 3-nitrocarbazole leads to notable variations in their physical and chemical properties. These differences are crucial for researchers when designing synthetic routes, purification strategies, and biological assays.

| Property | 1-Nitro-9H-carbazole | 3-Nitrocarbazole |

| Molecular Formula | C₁₂H₈N₂O₂ | C₁₂H₈N₂O₂ |

| Molecular Weight | 212.21 g/mol [1] | 212.21 g/mol [2] |

| CAS Number | 31438-22-9[1] | 3077-85-8[2] |

| Appearance | Dark yellow plate-like crystals[3] | - |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in CDCl₃[3] | Not available |

| Calculated XLogP3-AA | 3.2[1] | 3.5[2] |

The planarity of the carbazole ring system is a key feature influencing its electronic properties. In 1-nitro-9H-carbazole, the molecule is virtually flat, with the nitro group only slightly tilted with respect to the carbazole moiety.[3] This planarity facilitates π-electron delocalization across the molecule. The molecules in the crystal lattice are connected by medium-strength N—H···O hydrogen bonds to form dimers.[3]

Synthesis and Mechanistic Insights

The synthetic routes to 1-nitro- and 3-nitrocarbazole highlight the principles of electrophilic aromatic substitution on the carbazole nucleus. The choice of reaction conditions is paramount in achieving regioselectivity.

Synthesis of 1-Nitro-9H-carbazole

A common method for the synthesis of 1-nitro-9H-carbazole involves the nitration of carbazole. However, direct nitration often leads to a mixture of isomers. A more controlled synthesis starts from 2-bromo-N-(2-nitrophenyl)benzenamine.[3]

Experimental Protocol: Synthesis of 1-Nitro-9H-carbazole [3]

-

Reactants:

-

2-Bromo-N-(2-nitrophenyl)benzenamine (1 eq.)

-

Potassium carbonate (K₂CO₃) (2 eq.)

-

(NHC)Pd(allyl)Cl catalyst (2 mol%)

-

Dimethylacetamide (DMAc)

-

-

Procedure:

-

Combine 2-bromo-N-(2-nitrophenyl)benzenamine, K₂CO₃, and the palladium catalyst in a capped vial.

-

Add DMAc as the solvent.

-

Heat the reaction mixture at 140 °C in a heating block for 150 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (light petroleum:CHCl₃ gradient) to yield 1-nitro-9H-carbazole as a yellow solid.

-

Causality: The use of a palladium catalyst in this intramolecular Buchwald-Hartwig amination allows for the formation of the C-N bond to construct the pyrrole ring of the carbazole core under relatively controlled conditions, favoring the formation of the 1-nitro isomer.

Synthesis of 3-Nitrocarbazole

The synthesis of 3-nitrocarbazole is typically achieved through the direct nitration of carbazole. This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the heterocyclic amine.

Experimental Protocol: Synthesis of 3-Nitrocarbazole [4]

-

Reactants:

-

Carbazole

-

Nitric acid

-

Acetic acid

-

-

Procedure:

-

Dissolve carbazole in acetic acid at room temperature.

-

Slowly add a mixture of nitric acid and acetic acid to the carbazole solution.

-

Stir the reaction mixture at room temperature.

-

The reaction yields regioselective 3-nitrocarbazole with a high yield (around 93%).[4]

-

Causality: The nitrogen atom in the pyrrole ring of carbazole is an activating group and directs electrophilic substitution to the positions para to it, which are positions 3 and 6. Therefore, direct nitration of carbazole predominantly yields the 3-nitro isomer.

Applications in Research and Drug Development

The distinct electronic and structural features of 1-nitro- and 3-nitrocarbazole open doors to different applications, particularly in materials science and as precursors in medicinal chemistry.

1-Nitro-9H-carbazole: A Building Block for Organic Electronics

1-Nitro-9H-carbazole has been investigated for its potential use in organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the nitro group can be exploited to tune the electronic properties of materials, making it a useful building block for bipolar host materials in phosphorescent OLEDs.[3]

3-Nitrocarbazole: A Versatile Precursor for Bioactive Molecules

3-Nitrocarbazole serves as a crucial intermediate in the synthesis of a variety of functional molecules.[5] Its reduction to 3-aminocarbazole provides a versatile precursor for the synthesis of dyes, pigments, and various bioactive compounds.[4] Derivatives of 3-nitrocarbazole have shown antimicrobial activity.[5]

Relevance to Drug Development:

The broader class of carbazole derivatives has a well-established history in drug development, with several FDA-approved drugs containing this scaffold. Nitroaromatic compounds, in general, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6] However, the nitro group can also be a toxicophore, and its metabolic reduction can lead to mutagenic intermediates.[5]

-

Antimicrobial Potential: Derivatives of 3-nitrocarbazole have been found to exhibit activity against some microorganisms.[5] This suggests that the 3-nitrocarbazole scaffold could be a starting point for the development of new antimicrobial agents.

-

Anticancer Research: While direct evidence for the anticancer activity of 1- and 3-nitrocarbazole is limited, other isomers, such as 2-nitrocarbazole, have been identified as potential microtubule-targeting agents in breast cancer treatment. This highlights the potential of the nitrocarbazole scaffold in oncology research.

-

Mutagenicity and Carcinogenicity: It is crucial to consider the potential toxicity of nitroaromatic compounds. 3-Nitrocarbazole has demonstrated frameshift mutagenic activity in Salmonella typhimurium strains, which is dependent on nitro reduction.[5] The parent compound, carbazole, has been shown to be carcinogenic in mice.[7] This underscores the importance of careful toxicological evaluation in any drug development program involving these compounds.

Spectroscopic and Safety Comparison

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of these isomers.

-

1-Nitro-9H-carbazole:

-

¹H NMR (CDCl₃): Signals corresponding to the aromatic protons can be observed, with chemical shifts influenced by the electron-withdrawing nitro group.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[1]

-

-

3-Nitrocarbazole:

-

¹³C NMR: The carbon spectrum provides information on the electronic environment of each carbon atom in the molecule.

-

Mass Spectrometry: Similar to the 1-nitro isomer, the mass spectrum confirms its molecular weight.[2]

-

Safety and Handling

As with all nitroaromatic compounds, both 1-nitro- and 3-nitrocarbazole should be handled with caution in a laboratory setting.

-

3-Nitrocarbazole:

Conclusion and Future Perspectives

The comparative analysis of 1-nitro-9H-carbazole and 3-nitrocarbazole reveals two molecules with distinct personalities shaped by the position of a single functional group. While 1-nitrocarbazole shows promise in the realm of materials science, 3-nitrocarbazole stands out as a versatile building block for a wide array of functional molecules, including those with potential biological activity.

For researchers in drug development, the key takeaway is the potential of the nitrocarbazole scaffold, tempered by the need for a thorough understanding of its structure-activity and structure-toxicity relationships. The known mutagenicity of 3-nitrocarbazole and the carcinogenicity of the parent carbazole ring system necessitate a cautious and well-informed approach. Future research should focus on synthesizing and evaluating a broader range of nitrocarbazole derivatives to identify compounds with optimized therapeutic indices. A deeper understanding of the metabolic pathways of these compounds will be crucial in mitigating their potential toxicity while harnessing their therapeutic benefits. The journey from these fundamental building blocks to clinically viable drugs is long, but a solid understanding of their chemistry, as outlined in this guide, is the essential first step.

References

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link].

-

1-Nitro-9H-carbazole - PMC. National Center for Biotechnology Information. Available at: [Link].

-

Carcinogenic effect of carbazole in the liver of (C57BL/6N x C3H/HeN)F1 mice. PubMed. Available at: [Link].

-

Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. Available at: [Link].

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. MDPI. Available at: [Link].

-

3-Nitrocarbazole | C12H8N2O2 | CID 76503. PubChem. Available at: [Link].

-

Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Frontiers in Chemistry. Available at: [Link].

-

Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals. Available at: [Link].

-

9-ethyl-3-nitro-9H-carbazole | C14H12N2O2 | CID 66573. PubChem. Available at: [Link].

-

Progress in the chemistry of 3-amino-9-ethylcarbazole. ResearchGate. Available at: [Link].

-

Carbazole - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. Available at: [Link].

-

1-Nitro-9H-carbazole | C12H8N2O2 | CID 96730. PubChem. Available at: [Link].

-

Comparative Carcinogenic Potencies of 7H-dibenzo[c,g]carbazole, Dibenz[a,j]acridine and Benzo[a]pyrene in Mouse Skin. PubMed. Available at: [Link].

- Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent. Google Patents.

-

9H-Carbazole, 3-nitro-9-nitroso- | C12H7N3O3 | CID 79363. PubChem. Available at: [Link].

-

Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. PubMed. Available at: [Link].

-

Mutagenicity of nitroaromatic compounds. PubMed. Available at: [Link].

-

Mutagenicity of Nitroaromatic Compounds | Request PDF. ResearchGate. Available at: [Link].

-

Mutagenicity of nitroaromatic degradation compounds. Oxford Academic. Available at: [Link].

-

The nature of the mutagenicity and carcinogenicity of nitrated, aromatic compounds in the environment. PMC. Available at: [Link].

Sources

- 1. 1-Nitro-9H-carbazole | C12H8N2O2 | CID 96730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitrocarbazole | C12H8N2O2 | CID 76503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. 3-Nitro-9H-carbazole|CAS 3077-85-8 [benchchem.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carcinogenic effect of carbazole in the liver of (C57BL/6N x C3H/HeN)F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic World of 1,2-Disubstituted Carbazole Scaffolds: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Functionalization, and Applications in Drug Discovery and Materials Science

The carbazole nucleus, a privileged tricyclic aromatic system, has long captured the attention of scientists in diverse fields. Its unique electronic properties, rigid planar structure, and amenability to chemical modification have made it a cornerstone in the development of advanced materials and therapeutic agents. Among the various substitution patterns, the 1,2-disubstituted carbazole scaffold presents a particularly intriguing and challenging area of research. This technical guide provides a comprehensive overview of the synthesis, functionalization, and applications of these specific carbazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

The Allure of the 1,2-Disubstituted Carbazole Core

The strategic placement of substituents at the C1 and C2 positions of the carbazole ring system profoundly influences its molecular properties. This specific substitution pattern can induce unique intramolecular interactions, modulate electronic delocalization, and create sterically defined environments. These alterations, in turn, can lead to enhanced or entirely new functionalities, making 1,2-disubstituted carbazoles highly sought-after targets in several cutting-edge applications.

In the realm of medicinal chemistry , the 1,2-disubstituted carbazole framework is a key pharmacophore in a variety of biologically active compounds.[1][2] The precise positioning of functional groups at these positions can optimize interactions with biological targets, leading to potent anticancer, antimicrobial, and neuroprotective agents.[3][4][5]

In materials science , these scaffolds are integral to the design of next-generation organic electronic devices. Their tailored electronic properties are leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they can function as efficient host materials, emitters, or hole-transporting layers.[6][7][8] The 1,2-disubstitution pattern allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for device performance.[9][10]

Navigating the Synthetic Landscape: Crafting the 1,2-Disubstituted Core

The synthesis of 1,2-disubstituted carbazoles with high regioselectivity remains a significant challenge for synthetic chemists. The inherent reactivity of the carbazole nucleus often favors substitution at other positions, such as C3 and C6. However, several elegant strategies have been developed to overcome this hurdle.

Building from the Ground Up: Annulation Strategies

One of the most effective approaches to construct the 1,2-disubstituted carbazole skeleton is through annulation reactions, where the carbazole ring system is formed from acyclic or simpler cyclic precursors. A noteworthy example is the regioselective synthesis from 3-triflato-2-pyrones and alkynyl anilines, which offers excellent control over the final substitution pattern.[11][12] This method allows for the preparation of sterically demanding and complex carbazole derivatives.

dot

Caption: Annulation strategy for 1,2-disubstituted carbazoles.

The Power of Palladium: Catalytic C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective introduction of substituents onto the carbazole core. Palladium catalysis, in particular, has been instrumental in achieving functionalization at the traditionally less reactive C1 and C2 positions.[1][3]

The directed C-H activation strategy is a cornerstone for introducing the first substituent at the C1 position. By installing a directing group on the carbazole nitrogen, a palladium catalyst can be guided to selectively activate the adjacent C1-H bond. A variety of directing groups can be employed, and they can often be removed after the desired functionalization has been achieved. A notable example is the palladium-catalyzed C1-nitration of carbazoles.[13]

While C1 functionalization is well-established, the selective introduction of a second substituent at the C2 position remains a more formidable challenge. Research into the direct C2-arylation of other heterocyclic systems, such as azoles and pyrroles, provides a promising avenue for developing similar methodologies for the carbazole scaffold.[1][3]

dot

Caption: Stepwise C-H functionalization for 1,2-disubstituted carbazoles.

Experimental Protocols: A Practical Guide

To facilitate the practical application of these synthetic strategies, detailed experimental protocols are essential. The following provides a representative procedure for the synthesis of a 1-substituted carbazole derivative, a key intermediate for accessing 1,2-disubstituted scaffolds.

General Procedure for Palladium-Catalyzed C1-Nitration of N-(Pyridin-2-yl)-9H-carbazole[14]

Materials:

-

N-(Pyridin-2-yl)-9H-carbazole (1.0 equiv)

-

Pd(OAc)₂ (10 mol%)

-

AgNO₃ (1.2 equiv)

-

1,4-Dioxane (solvent)

Procedure:

-

To a sealed reaction vessel, add N-(pyridin-2-yl)-9H-carbazole, Pd(OAc)₂, and AgNO₃.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-nitro-9-(pyridin-2-yl)-9H-carbazole.

Note: The pyridin-2-yl directing group can be subsequently removed under appropriate conditions to yield the free N-H carbazole.

Characterization of 1,2-Disubstituted Carbazoles

The unambiguous identification of 1,2-disubstituted carbazoles relies on a combination of spectroscopic techniques.

| Technique | Key Observables |

| ¹H NMR | The proton chemical shifts and coupling patterns in the aromatic region are highly diagnostic of the substitution pattern. The proximity of substituents at C1 and C2 will influence the chemical shifts of the neighboring protons.[14][15] |

| ¹³C NMR | The chemical shifts of the carbon atoms in the carbazole core, particularly C1 and C2, will be directly affected by the attached substituents.[16] |

| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure. |

| FT-IR Spectroscopy | Reveals the presence of characteristic functional groups in the substituents. |

Applications and Structure-Property Relationships

The unique properties of 1,2-disubstituted carbazoles have led to their exploration in a range of applications.

Organic Electronics

In the field of OLEDs, the 1,2-disubstitution pattern can be strategically employed to fine-tune the photophysical properties of the carbazole core.[17][18] By introducing electron-donating and electron-withdrawing groups at these positions, the emission color can be modulated, and the charge-transport characteristics can be optimized.[8][19] For instance, the introduction of bulky substituents can prevent intermolecular aggregation, leading to improved device efficiency and stability.

| Substitution Pattern | HOMO (eV) | LUMO (eV) | Emission λ (nm) | Application |

| 1-Aryl-2-cyano-carbazole | -5.8 | -2.5 | 450 (Blue) | Emitter |

| 1,2-Diphenyl-carbazole | -5.6 | -2.2 | 480 (Sky Blue) | Host |

Note: The data in this table is representative and will vary depending on the specific substituents.

Medicinal Chemistry

The biological activity of carbazole derivatives is highly dependent on the nature and position of the substituents.[2] The 1,2-disubstitution pattern allows for the creation of molecules with specific three-dimensional shapes that can interact with high affinity and selectivity with biological targets such as enzymes and receptors.[5] For example, certain 1,2-disubstituted carbazole alkaloids have demonstrated potent anticancer activity by intercalating with DNA or inhibiting key cellular signaling pathways.[2]

Future Outlook

The field of 1,2-disubstituted carbazole scaffolds is ripe with opportunities for further exploration. The development of more efficient and regioselective synthetic methods, particularly for the functionalization of the C2 position, remains a key area of research. A deeper understanding of the structure-property relationships, aided by computational modeling, will enable the rational design of novel materials and therapeutic agents with enhanced performance. As our ability to precisely control the molecular architecture of these fascinating compounds grows, so too will their impact on science and technology.

References

A comprehensive list of references is available upon request. The citations in the text correspond to the following sources:

Sources

- 1. Palladium-catalyzed direct C2-arylation of azoles with aromatic triazenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Carbazole synthesis [organic-chemistry.org]

- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Structure–property relationship and design of carbazole naphthalene-based linear materials for organic and perovskite photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacophoric Profiling of 1-Nitro-9H-carbazol-2-amine: A Structural & Functional Analysis

Executive Summary

The carbazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for therapeutics ranging from the anti-inflammatory carprofen to the antitumor ellipticine. This guide isolates a specific, high-value pharmacophore: 1-nitro-9H-carbazol-2-amine .

This specific substitution pattern—an ortho-nitroaniline motif fused within a tricyclic aromatic system—confers unique physicochemical properties. Unlike flexible congeners, the intramolecular hydrogen bonding between the 1-nitro and 2-amino groups locks the molecule into a rigid planarity, optimizing it for two distinct mechanisms of action: DNA intercalation and ATP-competitive kinase inhibition . Furthermore, the 1-nitro group introduces a hypoxia-selective "trigger," positioning this scaffold as a potential prodrug for solid tumor microenvironments.

Structural Chemistry & Molecular Electrostatics

The Ortho-Lock Effect

The defining feature of 1-nitro-carbazol-2-amine is the intramolecular hydrogen bond (IMHB) formed between one oxygen of the 1-nitro group (acceptor) and the hydrogen of the 2-amine (donor).

-

Planarity: Crystallographic data of the analogous 1-nitro-9H-carbazole confirms that the nitro group is virtually coplanar with the carbazole ring (tilt angle < 5°) due to conjugation.[1] The addition of the 2-amino group reinforces this via resonance-assisted hydrogen bonding (RAHB).

-

Lipophilicity: The IMHB "hides" the polar donor/acceptor atoms from the solvent, significantly increasing

compared to its non-adjacent isomers (e.g., 3-nitro-2-amine). This enhances membrane permeability.

Electrostatic Potential Map (ESP)

The molecule exhibits a distinct "push-pull" electronic system:

-

Electron Donor: The carbazole nitrogen (position 9) and the exocyclic amine (position 2).

-

Electron Acceptor: The nitro group (position 1) withdraws electron density, creating a localized region of negative potential.

This polarization is critical for

Pharmacophoric Mapping & Target Engagement

Mode A: DNA Intercalation

The planar tricyclic core mimics the geometry of DNA base pairs. The 1-nitro-2-amino motif acts as an "anchor."

-

Mechanism: The carbazole inserts between base pairs (typically GC-rich regions). The 1-nitro group, being electron-deficient, engages in charge-transfer interactions with the electron-rich guanine bases.

-

Topoisomerase II Poisoning: Like ellipticine, this scaffold stabilizes the DNA-Topoisomerase II cleavable complex, preventing religation and inducing apoptosis.

Mode B: ATP-Competitive Kinase Inhibition

The 1-nitro-carbazol-2-amine scaffold presents a donor-acceptor motif that mimics the adenine ring of ATP.

-

Hinge Binding:

-

Carbazole NH (Pos 9): H-bond donor to the hinge region backbone carbonyl (e.g., Glu81 in CDK2).

-

1-Nitro / 2-Amine: These groups can interact with the "gatekeeper" residue or solvent-front amino acids, dictating selectivity.

-

Mode C: Hypoxia-Activated Cytotoxicity

The 1-nitro group is a substrate for cellular nitroreductases. In hypoxic tumor cores (low

-

Prodrug Logic: The electron-withdrawing

deactivates the DNA-alkylating potential. Upon reduction to the electron-donating

Pharmacophore Visualization

The following diagram illustrates the multi-modal binding potential of the scaffold.

Figure 1: Pharmacophoric connectivity of 1-nitro-carbazol-2-amine, highlighting structural features and their corresponding biological targets.

Synthetic Protocol: The Cadogan-Sundberg Route

Direct nitration of 2-aminocarbazole is unreliable due to oxidation and poor regioselectivity (often favoring position 3). The most authoritative method for accessing 1-substituted carbazoles is via reductive cyclization of 2-nitrobiphenyls .

Retrosynthetic Analysis

-

Target: 1-nitro-9H-carbazol-2-amine

-

Precursor:

-(2,2'-dinitro-[1,1'-biphenyl]-4-yl)acetamide -

Key Step: Cadogan cyclization (triethyl phosphite mediated) or Pd-catalyzed amination.

Step-by-Step Synthesis Workflow

Step 1: Construction of the Biphenyl Backbone

-

Reagents: 1-bromo-2-nitrobenzene + 4-acetamido-2-nitro-1-boronic acid (pinacol ester).

-

Catalyst:

(5 mol%), -

Solvent: Dioxane/Water (4:1).

-

Conditions: Reflux under

for 12h. -

Mechanism: Suzuki-Miyaura Cross-Coupling. This installs the two phenyl rings with nitro groups in the correct ortho positions.

Step 2: Cadogan Cyclization (Ring Closure)

-

Substrate: 2,2'-dinitro-4-acetamidobiphenyl.

-

Reagent: Triethyl phosphite (

). -

Conditions: Microwave irradiation at 160°C or reflux in o-dichlorobenzene.

-

Note: This step typically reduces one nitro group to a nitrene, which inserts into the adjacent ring to form the carbazole pyrrole ring. Since we want to retain the 1-nitro group, this method requires careful stoichiometry or protection strategies.

-

Alternative (High Precision): Buchwald-Hartwig Cyclization. Use a 2-halo-2'-nitrobiphenyl precursor. The Pd-catalyst forms the C-N bond without touching the nitro group.

Step 3: Deprotection

-

Reagent: NaOH (10%) in Ethanol.

-

Conditions: Reflux, 2h.

-

Outcome: Hydrolysis of the acetamide to the free amine.

Figure 2: Synthetic pathway via Suzuki coupling and Cadogan cyclization to ensure regiochemical integrity.

Experimental Validation Workflows

To validate the pharmacophore properties, the following self-validating experimental systems are recommended.

DNA Binding Assay (Viscosity & Titration)

-

Rationale: Intercalators increase the length of the DNA helix, increasing viscosity. Groove binders do not.

-

Protocol:

-

Prepare Calf Thymus DNA (Ct-DNA) in Tris-HCl buffer (pH 7.4).

-

Keep DNA concentration constant (

) in a viscometer. -

Titrate 1-nitro-carbazol-2-amine (

to -

Metric: Plot

vs. Binding Ratio (

-

Kinase Profiling (ADP-Glo Assay)

-

Rationale: Determine if the scaffold acts as an ATP-competitive inhibitor.

-

Protocol:

-

Panel: CDK2/CyclinA, GSK3

, and CK2 (common carbazole targets). -

Incubate kinase, substrate, and ATP (

) with the compound. -

Add ADP-Glo reagent (depletes unconsumed ATP).

-

Add Kinase Detection Reagent (converts ADP to ATP

Luciferase light). -

Metric:

calculation based on luminescence reduction.

-

Physicochemical Data Summary

| Property | Value (Predicted/Observed) | Significance |

| Formula | MW = 227.22 g/mol (Fragment-like) | |

| LogP | ~2.8 - 3.1 | Optimized for cell permeability (Lipinski compliant). |

| TPSA | ~85 | Good oral bioavailability potential. |

| H-Bond Donors | 3 (NH x2, NH2) | Critical for hinge binding. |

| H-Bond Acceptors | 3 (NO2) | Interaction with solvent front/DNA bases. |

| Planarity | High (Dihedral < 5°) | Essential for DNA intercalation. |

References

-

Kautny, P., & Stöger, B. (2013).[2][3] 1-Nitro-9H-carbazole.[1][2][3] Acta Crystallographica Section E: Structure Reports, 70(1), o28.[1][3]

- Significance: Provides the crystallographic "ground truth" for the planarity and H-bonding of the 1-nitrocarbazole core.

-

Bashir, M., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13496-13517.

-

Significance: Comprehensive review of carbazole pharmacophores and their kinase/intercalation mechanisms.[4]

-

-

Gluszynska, A. (2015). Biological potential of carbazole derivatives. Acta Poloniae Pharmaceutica, 72(2), 243-250.

- Significance: Validates the antitumor and antimicrobial potential of the scaffold.

- Denny, W. A. (2004). Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncology, 6(3), 419-428. Significance: Establishes the mechanism of nitro-group reduction in hypoxic tumor environments (Contextual reference for Mode C).

Sources

Electronic properties of nitro-amino substituted carbazoles

Initiating Data Collection

I've started gathering data. My initial focus is on the electronic properties of nitro-amino substituted carbazoles. Right now, I'm concentrating on synthesis, experimental characterization, and computational modeling. I'm leveraging targeted Google searches to find the most relevant information.

Analyzing Search Results

I'm now analyzing the search results. I'm identifying key themes and established protocols to understand how nitro and amino substitutions influence carbazole's electronic and optical properties. My focus is on how to integrate the data into a logical structure, from basics to practical methods. I'm focusing on creating a self-validating narrative and causal explanations.

Structuring the Technical Guide

I'm now focused on structuring the technical guide. My immediate plan involves conducting focused Google searches to gather data on the electronic properties of nitro-amino substituted carbazoles, with an emphasis on synthesis, experimental characterization, and computational modeling. Following this, I'll identify key themes and protocols and begin to create a narrative, ensuring step-by-step methodologies are described.

Structuring the Approach

I'm currently structuring the technical guide on the electronic properties of nitro-amino substituted carbazoles, with a focus on its application for researchers, scientists, and drug development professionals. I'm focusing on a clear, organized format that is technically rigorous.

Mapping the Framework

I've mapped out the framework for the guide. First, there'll be an introduction to carbazole's electronic properties. I'll then delve into the donor-acceptor systems formed by nitro and amino groups. Sections will cover synthesis, spectroscopic properties (including solvatochromism), electrochemical properties (like Cyclic Voltammetry for HOMO/LUMO), and computational modeling.

Refining the Structure

Now, I'm integrating the specific requirements into the framework. I'm focusing on the whitepaper's structure. I'll include detailed experimental protocols, complete with step-by-step instructions. I'm ensuring all data, especially quantitative data, are presented in tables for clarity. Also, I'm planning to incorporate Graphviz diagrams for pathways, workflows, and relationships, adhering to the formatting requests. I'm also ensuring the citations and references will link directly.

Defining the Roadmap

I'm now defining the roadmap for the whitepaper based on initial search results. I'll outline the structure with a flow that starts with carbazole's properties and then introduces the donor-acceptor concept, incorporating specific search results on synthesis, spectroscopy, electrochemistry, and computational modeling for each section. The focus will be on explaining the "why" behind the experimental choices and techniques. I will then expand on this approach using a mental sandbox simulation.

Simulating the Content

I'm now simulating the content and have expanded the structure. I will start with carbazole's properties, introducing the push-pull concept with nitro and amino groups. I'll include sections on synthesis, spectroscopic properties, electrochemical characteristics, computational modeling, and applications. I'm focusing on synthesis methods, solvatochromism, HOMO/LUMO, and experimental details. The simulation includes search results for each section. Also, I'm working on the data format and visualizations.

Expanding the Framework

I'm now expanding the framework to incorporate specific details. I plan to start with an introduction to carbazole's electronic properties. I'll include the push-pull concept, and then the following sections: synthesis, spectroscopic properties, electrochemical characteristics, computational modeling and, finally, applications. Each will focus on the details I've gathered, like synthesis methods, solvatochromism, HOMO/LUMO, and experimental details. The simulation includes search results for each section. I'm also working on data formats and visualizations.

Synthesizing the Structure

I'm now integrating the search results into a detailed outline. I will start with carbazole's basic properties, and follow that with sections on the push-pull concept with nitro and amino groups. I'll include the synthesis, spectroscopy, electrochemistry, and computational modeling, using the data from the search results to explain the "why" behind the experimental choices and techniques. I will then expand on this approach using a mental sandbox simulation.

Solubility Profile of Novel Carbazole Derivatives: A Methodological and Predictive Guide Using 1-Nitro-9H-carbazol-2-amine as a Model

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Carbazole derivatives, a prominent class of heterocyclic compounds, are of significant interest in drug discovery due to their wide-ranging biological activities. This guide provides a comprehensive framework for determining the solubility profile of novel carbazole derivatives, with a specific focus on the predicted behavior of 1-Nitro-9H-carbazol-2-amine. Due to the absence of publicly available experimental data for this specific molecule, this document establishes a robust theoretical and methodological blueprint for its characterization. We will dissect the molecular architecture of the target compound to predict its solubility, provide a detailed, self-validating experimental protocol for equilibrium solubility determination via the shake-flask method, and outline analytical quantification using High-Performance Liquid Chromatography (HPLC). This whitepaper is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous, scientifically grounded approach to solubility profiling of new chemical entities.

Introduction: The Critical Role of Solubility in Carbazole-Based Drug Discovery

Carbazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities, including antimicrobial and anticancer properties.[1][2] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being the physicochemical properties of the molecule. Drug solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent, is a paramount parameter.[3] It directly influences drug absorption, distribution, and ultimately, the therapeutic outcome. Poor aqueous solubility is a leading cause of failure for many new chemical entities in the development pipeline.[3]

This guide focuses on a specific, novel derivative: 1-Nitro-9H-carbazol-2-amine . A thorough review of scientific literature reveals a gap in experimental data for this compound. Therefore, this document will serve as a predictive and methodological guide. We will leverage the known structural information of the parent molecule, 1-Nitro-9H-carbazole, to build a theoretical foundation for predicting the solubility of its 2-amino derivative.[4][5] The primary objective is to provide a comprehensive, field-proven workflow that enables researchers to systematically and accurately determine the solubility profile of this, and other, novel carbazole derivatives in a range of relevant organic solvents.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the foundation of solubility prediction.[6] This means that solutes tend to dissolve in solvents with similar polarity. The solubility of 1-Nitro-9H-carbazol-2-amine in any given solvent will be dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. Key factors include temperature, pressure, polarity, and molecular size.[7]

Structural Analysis of 1-Nitro-9H-carbazol-2-amine

To predict its solubility, we must deconstruct the molecule into its constituent functional groups and analyze their contributions:

-

Carbazole Core: The tricyclic aromatic ring system is largely nonpolar and hydrophobic. This region will favor interactions with nonpolar solvents (e.g., Toluene, Hexane) through van der Waals forces.

-

N-H Group (Pyrrole Moiety): The secondary amine within the carbazole ring can act as a hydrogen bond donor.[4][5] This provides a site for interaction with polar, hydrogen-bond accepting solvents.

-

Nitro Group (-NO₂): Located at the 1-position, this is a strongly electron-withdrawing and highly polar group. It is a potent hydrogen bond acceptor.[8] This group will significantly enhance solubility in polar solvents.

-

Amine Group (-NH₂): The primary amine at the 2-position is a game-changer for solubility. It is polar and can act as both a hydrogen bond donor (via N-H) and a weak hydrogen bond acceptor (via the nitrogen lone pair). Furthermore, its basic nature means it can be protonated in acidic media, forming a highly polar salt, which dramatically increases aqueous solubility.[9]

Prediction: The combination of a large nonpolar core with three distinct polar, hydrogen-bonding groups suggests that 1-Nitro-9H-carbazol-2-amine will exhibit poor solubility in nonpolar solvents like heptane and moderate to good solubility in polar aprotic (e.g., DMSO, Acetone) and polar protic (e.g., Ethanol, Methanol) solvents. The presence of both hydrogen bond donor (N-H, -NH₂) and acceptor (-NO₂, -NH₂) sites allows for complex and favorable interactions with a wide range of polar solvents.

The Role of Crystal Lattice Energy

For a solid to dissolve, the energy required to break the solute-solute interactions (crystal lattice energy) must be overcome by the energy released from solute-solvent interactions. The crystal structure of the parent molecule, 1-Nitro-9H-carbazole, reveals that molecules are connected via pairs of N-H⋯O hydrogen bonds into dimers.[4][10] It is highly probable that 1-Nitro-9H-carbazol-2-amine will also form a highly ordered crystal structure with strong intermolecular hydrogen bonding between the amine and nitro groups of adjacent molecules. This high lattice energy will be a significant barrier to dissolution and is a key reason why thermodynamic equilibrium solubility studies are essential.

Experimental Protocol: Equilibrium Solubility Determination

The gold standard for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[11] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 1-Nitro-9H-carbazol-2-amine to a series of glass vials. An amount that is visibly in excess of what will dissolve is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials. The choice of solvents should span a range of polarities (e.g., Heptane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide).

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath, typically set at 25 °C (298.15 K) or 37 °C (310.15 K) for pharmaceutical relevance.[12] Agitate the samples for a predetermined period, generally 24 to 48 hours, to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifugation can be used for more efficient separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot from the clear supernatant. It is critical not to disturb the solid material at the bottom. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is vital to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility.

Analytical Quantification and Data Presentation

Accurate quantification of the dissolved solute is paramount. While UV-Vis spectrophotometry can be used, High-Performance Liquid Chromatography (HPLC) is the preferred method due to its superior specificity, allowing for the separation of the analyte from any potential impurities or degradants.[13]

HPLC Method Development Outline

-

Column Selection: A reverse-phase C18 column is a standard starting point for molecules of this type.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for 1-Nitro-9H-carbazol-2-amine by running a UV scan.

-

Mobile Phase Optimization: Develop an isocratic or gradient method using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) to achieve a sharp, well-resolved peak with an acceptable retention time.

-

Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.

Presentation of Solubility Data

Quantitative results should be summarized in a clear, tabular format. This allows for easy comparison of solubility across different solvents.

Table 1: Predicted Solubility Profile of 1-Nitro-9H-carbazol-2-amine at 25 °C

| Solvent | Dielectric Constant (ε) | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 1.9 | 0.1 | To Be Determined | To Be Determined |

| Toluene | 2.4 | 2.4 | To Be Determined | To Be Determined |

| Dichloromethane | 9.1 | 3.1 | To Be Determined | To Be Determined |

| Acetone | 21 | 5.1 | To Be Determined | To Be Determined |

| Ethanol | 25 | 4.3 | To Be Determined | To Be Determined |

| Methanol | 33 | 5.1 | To Be Determined | To Be Determined |

| Dimethyl Sulfoxide (DMSO) | 47 | 7.2 | To Be Determined | To Be Determined |

Interpreting the Expected Results: Based on our theoretical analysis, we anticipate a strong positive correlation between solvent polarity and the solubility of 1-Nitro-9H-carbazol-2-amine. The highest solubility is expected in DMSO, a highly polar aprotic solvent capable of strong hydrogen bond acceptance with the N-H and -NH₂ groups. Conversely, solubility in heptane is expected to be negligible.

Visualization of Key Molecular Interactions

The specific interactions between the solute and solvent molecules govern the dissolution process. A diagram can effectively illustrate the predicted hydrogen bonding that facilitates the solubility of 1-Nitro-9H-carbazol-2-amine in a polar aprotic solvent like acetone.

Caption: Potential hydrogen bonds with acetone.

Conclusion and Future Directions

While experimental data for 1-Nitro-9H-carbazol-2-amine remains to be published, a robust scientific framework allows us to make strong predictions about its solubility profile and, more importantly, provides a clear and reliable path for its experimental determination. The presence of multiple polar functional groups suggests that this compound will likely exhibit favorable solubility in polar organic solvents, a promising characteristic for drug development. The methodologies detailed in this guide—from theoretical structural analysis to the practical execution of the shake-flask method and HPLC quantification—represent a comprehensive and scientifically rigorous approach. Executing these protocols will yield the crucial data needed to advance 1-Nitro-9H-carbazol-2-amine from a novel chemical entity to a potential therapeutic candidate.

References

- National Center for Biotechnology Information (2024). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. PubChem.

- Ascendia Pharmaceutical Solutions (2021). 4 Factors Affecting Solubility of Drugs.

- University of California, Davis (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- AAT Bioquest (2022). What factors affect solubility?.

- Kautny, P., & Stöger, B. (2014). 1-Nitro-9H-carbazole. ResearchGate.

- Kautny, P., & Stöger, B. (2014). 1-Nitro-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications.

- ChemSynthesis (2025). methyl 9-methyl-3-nitro-9H-carbazol-2-yl sulfide.

- International Council for Harmonisation (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.

- American Chemical Society (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- LibreTexts (2023). Solubility of Organic Compounds.

- MDPI (2019). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules.

- International Journal of Pharmaceutical Sciences and Research (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.

- European Medicines Agency (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

- Michigan State University (n.d.). Amine Reactivity. Department of Chemistry.

- Kautny, P., & Stöger, B. (2013). 1-Nitro-9H-carbazole. PubMed.

- ACS Publications (2022). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine Reactivity [www2.chemistry.msu.edu]

- 10. 1-Nitro-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ijpsr.com [ijpsr.com]

Methodological & Application

Synthesis of 1-Nitro-9H-carbazol-2-amine from 2-aminocarbazole

This Application Note details the synthesis of 1-Nitro-9H-carbazol-2-amine starting from 2-aminocarbazole . This specific isomer is of significant interest in toxicology (as a reference mutagen) and as a specialized intermediate in dye and optoelectronic material synthesis.

Note on Regioselectivity: The synthesis is chemically challenging because the standard electrophilic substitution of 2-substituted carbazoles overwhelmingly favors the C3 position (para to the carbazole nitrogen and ortho to the C2-substituent). Consequently, the C1-nitro isomer is typically the minor product. This protocol employs a Protection-Nitration-Separation-Deprotection strategy, emphasizing the critical chromatographic isolation of the target isomer.

Executive Summary

This protocol describes the regioselective isolation of 1-nitro-9H-carbazol-2-amine. Direct nitration of 2-aminocarbazole is not feasible due to oxidation sensitivity and lack of regiocontrol. The amine is first protected as an acetamide. Nitration of N-(9H-carbazol-2-yl)acetamide yields a mixture of the 3-nitro (major) and 1-nitro (minor) isomers. The 1-nitro isomer is isolated via flash column chromatography, leveraging the difference in polarity caused by intramolecular hydrogen bonding in the C1-isomer. Finally, acidic hydrolysis restores the free amine.

Safety Warning: 1-Nitro-9H-carbazol-2-amine is a potent direct-acting mutagen . All procedures must be conducted in a certified fume hood with full PPE (double nitrile gloves, respirator/face shield). All waste must be segregated as hazardous cytotoxic material.

Reaction Scheme & Logic

The synthesis follows a four-step logic designed to control the high reactivity of the carbazole ring.

Logical Pathway (DOT Diagram)

Caption: Synthetic workflow for accessing the C1-nitro isomer. The separation step is critical due to the thermodynamic preference for C3-nitration.

Experimental Protocols

Step 1: Protection (Acetylation)

Objective: Protect the amine to prevent oxidation and direct the subsequent nitration.

-

Reagents: 2-Aminocarbazole (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), THF (anhydrous).

-

Procedure:

-

Dissolve 2-aminocarbazole in anhydrous THF (0.1 M concentration) under nitrogen.

-

Add Triethylamine, followed by dropwise addition of Acetic Anhydride at 0°C.

-

Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (100% conversion expected).

-

Workup: Pour into ice water. The precipitate is N-(9H-carbazol-2-yl)acetamide . Filter, wash with water, and dry.

-

Yield: Typically >90%.

-

Step 2: Nitration (Regioselective Challenge)

Objective: Introduce the nitro group. The acetamide directs ortho (positions 1 and 3). Position 3 is doubly activated (para to carbazole NH), making it the major product. Low temperature is used to minimize this preference and prevent dinitration.

-

Reagents: N-(9H-carbazol-2-yl)acetamide (1.0 eq), HNO3 (70%, 1.05 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Suspend the acetamide in Glacial Acetic Acid (0.2 M).

-

Cool the suspension to 0–5°C in an ice bath.

-

Prepare a solution of HNO3 in Acetic Acid and add it dropwise over 30 minutes. Crucial: Maintain temperature <10°C to reduce over-nitration.

-

Stir at 10°C for 2 hours. The suspension typically clears then reprecipitates.

-

Workup: Pour onto crushed ice. Filter the yellow solid. This solid is a mixture of 3-nitro (major) and 1-nitro (minor) isomers.

-

Step 3: Isolation of the 1-Nitro Isomer

Objective: Separate the target C1 isomer from the C3 byproduct.

-